molecular formula C11H15N5O B14243456 2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide CAS No. 213917-59-0

2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide

Cat. No.: B14243456
CAS No.: 213917-59-0
M. Wt: 233.27 g/mol
InChI Key: CBHPGLPEWJAXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide is an organic compound with the molecular formula C11H15N5O It is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further connected to a pyridine ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide typically involves the reaction of 4-tert-butyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sodium azide to introduce the azido group, followed by the addition of acetamide to yield the final product. The reaction conditions generally include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling azides, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving azides, typically conducted in solvents like water or alcohols at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is used under mild conditions.

Major Products

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Medicinal Chemistry:

    Bioconjugation: The azido group can be used for labeling biomolecules, facilitating studies in molecular biology and biochemistry.

    Material Science: Used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide is primarily related to its ability to undergo cycloaddition reactions, forming triazoles. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism, where the azido group and an alkyne react to form a five-membered ring. The resulting triazole can interact with various biological targets, depending on the specific structure of the compound it is part of .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-N-(4-methylphenyl)acetamide
  • 2-Azido-N-(4-fluorophenyl)acetamide
  • 2-Azido-N-(4-chlorophenyl)acetamide

Uniqueness

2-Azido-N-(4-tert-butylpyridin-2-yl)acetamide is unique due to the presence of the tert-butyl group on the pyridine ring, which can influence its reactivity and steric properties. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other azidoacetamides.

Properties

CAS No.

213917-59-0

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

2-azido-N-(4-tert-butylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H15N5O/c1-11(2,3)8-4-5-13-9(6-8)15-10(17)7-14-16-12/h4-6H,7H2,1-3H3,(H,13,15,17)

InChI Key

CBHPGLPEWJAXEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.